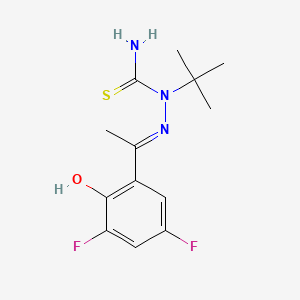
imm-02
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of IMM-02 involves the reaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques used in pharmaceutical and chemical manufacturing .
Analyse Chemischer Reaktionen
IMM-02 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms .
Wissenschaftliche Forschungsanwendungen
Enhancing Immune Responses
Research indicates that IMM-02 can enhance immune responses by modulating the activity of immune cells. A study demonstrated that the use of this compound in conjunction with specific antigens significantly increased the production of cytokines such as IL-6 and TNF-alpha, crucial for initiating immune responses. This effect was observed in both in vitro and in vivo models, suggesting its potential as an adjuvant in vaccine formulations .
Case Study: Cancer Immunotherapy
In a pivotal study involving glioblastoma multiforme (GBM), the application of this compound showed promising results in inhibiting tumor invasion. The study utilized U87 spheroids treated with this compound, revealing a marked reduction in invasive behavior compared to controls. This suggests that this compound may serve as a valuable tool in enhancing the efficacy of immunotherapeutic strategies against aggressive tumors .
Targeting Cytoskeletal Dynamics
This compound has been identified as an effective intramimic that targets the autoinhibition of formins, proteins critical for actin cytoskeleton dynamics. By inhibiting these proteins, this compound can alter cell morphology and motility, presenting a novel approach to cancer treatment. The compound's ability to modulate cytoskeletal remodeling positions it as a candidate for further research into therapeutic applications for metastatic cancers .
Data Table: Summary of Research Findings on this compound
Toxicity Assessments
Preliminary toxicity studies on this compound indicate that it exhibits a favorable safety profile at therapeutic doses. In dermal hypersensitivity studies, no significant adverse effects were observed at concentrations below established thresholds . These findings are crucial for the potential clinical application of this compound.
Wirkmechanismus
IMM-02 exerts its effects by inhibiting the binding between the diaphanous inhibitory domain (DID) and the diaphanous autoregulatory domain (DAD) in proteins. This inhibition disrupts the normal function of these proteins, leading to various cellular effects. In cancer research, this compound-mediated disruption of DID-DAD binding has been shown to induce the collapse of tumor microtube networks and inhibit invasive cell movement .
Vergleich Mit ähnlichen Verbindungen
IMM-02 is part of a class of compounds known as intramimics, which mimic the effects of natural inhibitors of protein-protein interactions. Similar compounds include:
IMM-01: Another DID-DAD binding inhibitor with similar properties and applications.
IMM-H004: A coumarin derivative with neuroprotective properties, used in research on cerebral ischemia.
This compound is unique in its specific targeting of DID-DAD interactions, making it a valuable tool in studying the role of these interactions in various biological processes and diseases .
Eigenschaften
CAS-Nummer |
218929-99-8 |
|---|---|
Molekularformel |
C13H17F2N3OS |
Molekulargewicht |
301.35 |
IUPAC-Name |
1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+ |
InChI-Schlüssel |
LNXOUMUIRMAHEG-REZTVBANSA-N |
SMILES |
CC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IMM-02; IMM 02; IMM02; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















